![molecular formula C13H19NO5 B3034996 Boc-(S)-3-Amino-4-(2-furyl)-butyric acid CAS No. 270263-06-4](/img/structure/B3034996.png)
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid
Overview
Description
“Boc-(S)-3-Amino-3-(2-furyl)-propionic acid” is a chemical compound with the CAS Number: 1217736-81-6 . It has a molecular weight of 255.27 . It appears as a white powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has been achieved starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Another study reported the condensation of furfural and malonic acid in the presence of pyridine to yield furyl acrylic acid .
Molecular Structure Analysis
The IUPAC name for this compound is (3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-furyl)propanoic acid . The InChI code is 1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .
Chemical Reactions Analysis
The compound is often used in peptide synthesis . Protecting groups like Boc are commonly used in organic synthesis to suppress unwanted side reactions, especially when more than one functional group is present .
Physical And Chemical Properties Analysis
“Boc-(S)-3-Amino-3-(2-furyl)-propionic acid” is a white powder . It is stored at temperatures between 0-8°C .
Scientific Research Applications
- Application : Boc-(S)-3-Amino-4-(2-furyl)-butyric acid serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .
- Application : Boc-(S)-3-Amino-4-(2-furyl)-butyric acid, when combined with other fluorophores, can act as a sensor for catechol and its amino derivatives (e.g., dopamine, DOPA, and DOPAC) .
- Application : Boc-(S)-3-Amino-4-(2-furyl)-butyric acid has been employed in the synthesis of natural products. For instance, it played a role in the preparation of homoanatoxin-a, a marine toxin .
Suzuki–Miyaura Coupling
Fluorescent Sensors
Natural Product Synthesis
properties
IUPAC Name |
(3S)-4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTLLVUGUYBNDJ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168370 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-3-Amino-4-(2-furyl)-butyric acid | |
CAS RN |
270263-06-4 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270263-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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